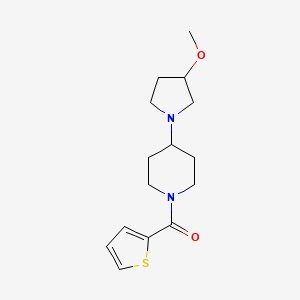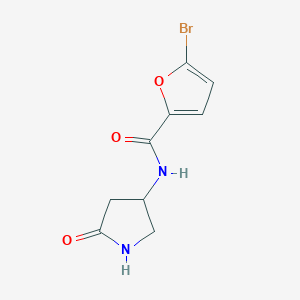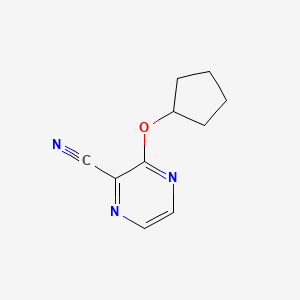
4-(3-Methoxypyrrolidin-1-yl)-1-(thiophene-2-carbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(thiophen-2-yl)methanone” is a chemical compound. It’s a part of a class of compounds that contain a piperidine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as 1H and 13C NMR and mass spectra .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the empirical formula and molecular weight of a similar compound, 2-methyl-1-piperidin-4-yl-propan-1-ol, have been reported .Applications De Recherche Scientifique
Discovery and Synthesis of Selective Estrogen Receptor Modulators
The compound has been researched for its potential in the discovery and synthesis of selective estrogen receptor modulators (SERMs). A study highlighted the synthesis of a related compound, demonstrating its efficacy as a SERM, with potent estrogen antagonist properties in breast and uterine tissues while possessing estrogen agonist-like actions on bone tissues and serum lipids. This research underlines the compound's relevance in the development of therapies for conditions like osteoporosis and breast cancer without the adverse effects associated with traditional estrogen therapy (Palkowitz et al., 1997).
Antagonists of G Protein-Coupled Receptors
Another application involves the synthesis and evaluation of small molecule antagonists for G protein-coupled receptors, particularly NPBWR1 (GPR7). Research in this domain showcases the compound's utility in neurobiology and the development of novel treatments for neurological disorders. The study detailed the identification of potent compounds through the modification of structural components, revealing insights into receptor-ligand interactions and the therapeutic potential of such antagonists (Romero et al., 2012).
Palladium-Catalyzed Arylation
In the field of organic synthesis, the compound has been utilized in palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines, demonstrating its significance in constructing arylated piperidine scaffolds. This method provides an efficient route to 3-arylpiperidines, a core structure in many bioactive molecules, highlighting the compound's importance in the synthesis of pharmaceuticals and organic materials (Millet & Baudoin, 2015).
Synthesis of Antimicrobial Agents
Research has also focused on the synthesis of antimicrobial agents, where derivatives of the compound have been explored for their antimicrobial activities. A study synthesized new molecular entities of N-substituted pipradol derivatives, demonstrating significant microbial activities. This illustrates the compound's role in developing new antimicrobials to combat resistant bacterial and fungal infections (Ramudu et al., 2017).
Material Science and Molecular Docking
The compound has applications in material science, where its derivatives have been synthesized and characterized for thermal, optical, and structural properties. Studies include the synthesis and characterization of novel pyridine derivatives, providing insights into the compound's utility in developing materials with specific optical and thermal characteristics. Additionally, molecular docking studies have been conducted to explore the antiviral activities and pharmacokinetic behavior of synthesized compounds, further showcasing the compound's versatility in scientific research (FathimaShahana & Yardily, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-19-13-6-9-17(11-13)12-4-7-16(8-5-12)15(18)14-3-2-10-20-14/h2-3,10,12-13H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNOBCLLFLXEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2865478.png)
![4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2865479.png)
![3-(4-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2865480.png)



![3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2865488.png)
![2-{1-benzyl-3-methyl-2,4,6-trioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetic acid](/img/structure/B2865489.png)
![methyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2865491.png)


![N-(4-fluorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2865498.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2865499.png)
![1-[Phenyl(2,4,6-trimethylphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2865500.png)
